4-(Isopentyloxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylbutoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZPOLIMRMCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(Isopentyloxy)benzonitrile and Analogues
The synthesis of this compound and related alkoxybenzonitrile structures primarily relies on well-established organic reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Substitution Reactions in Benzonitrile (B105546) Synthesis
The formation of the ether linkage in this compound is most commonly achieved through nucleophilic substitution, specifically the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org This method is a robust and versatile approach for preparing both symmetrical and asymmetrical ethers. organic-chemistry.orgwikipedia.org
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgorganic-chemistry.org The synthesis starts with 4-hydroxybenzonitrile, which is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-cyanophenoxide. libretexts.org This phenoxide ion then acts as a potent nucleophile, attacking an isopentyl halide, such as 1-bromo-3-methylbutane (B150244) (isopentyl bromide). The nucleophile attacks the electrophilic carbon atom bearing the halide, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond in a single, concerted step. wikipedia.orgyoutube.com
The choice of a primary alkyl halide like isopentyl bromide is crucial for the success of this SN2 reaction, as it minimizes the competing elimination (E2) reaction that can occur with more sterically hindered secondary or tertiary halides. masterorganicchemistry.comwikipedia.org
| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |
| 4-Hydroxybenzonitrile | Isopentyl Bromide | Sodium Hydride (NaH) | Williamson Ether Synthesis (SN2) | This compound |
Cross-Coupling Reactions for Aryl-Substituted Benzonitriles
While not a direct route to the title compound, palladium-catalyzed cross-coupling reactions are fundamental for synthesizing aryl-substituted benzonitrile analogues, thereby creating a diverse library of related structures. These reactions form new carbon-carbon bonds, attaching other aryl, vinyl, or alkyl groups to the benzonitrile core. libretexts.org
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound (e.g., an arylboronic acid) with an organohalide (e.g., 4-bromobenzonitrile) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
Other notable cross-coupling reactions for functionalizing the benzonitrile scaffold include:
Heck-Mizoroki Reaction : Couples aryl halides with alkenes. wiley-vch.de
Negishi Coupling : Utilizes organozinc reagents to couple with aryl halides. nih.gov
Hiyama Coupling : Employs organosilicon compounds for the cross-coupling reaction. nih.gov
These methods allow for the synthesis of complex molecules where the benzonitrile moiety is connected to other aromatic or unsaturated systems.
| Reaction Name | Aryl Halide Example | Coupling Partner | Catalyst | Typical Product Class |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile | Arylboronic Acid | Palladium Complex | Biaryl Nitriles |
| Heck-Mizoroki Reaction | 4-Iodobenzonitrile | Alkene (e.g., Styrene) | Palladium Complex | Stilbene Nitriles |
| Negishi Coupling | 4-Chlorobenzonitrile | Organozinc Reagent | Palladium or Nickel Complex | Aryl-Alkyl Nitriles |
Derivatization Strategies for Alkoxybenzonitrile Compounds
Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. jfda-online.com For alkoxybenzonitriles, derivatization can be employed to alter the molecule's properties for analytical purposes or to serve as a handle for further synthetic transformations. nih.govresearchgate.net
For analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation. researchgate.netddtjournal.com While the alkoxybenzonitrile structure itself does not possess highly reactive functional groups for common derivatization reagents, its precursors or transformation products can be readily derivatized.
From a synthetic standpoint, the nitrile group is a versatile functional group that can be converted into other functionalities:
Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.
Reduction : Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (benzylamine derivative).
Organometallic Addition : Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
These transformations convert the relatively inert benzonitrile into more reactive intermediates suitable for a wide range of subsequent chemical reactions.
Advanced Synthesis Techniques for Functionalized this compound Derivatives
Modern synthetic chemistry offers sophisticated tools for creating highly complex and functionalized molecules from the alkoxybenzonitrile scaffold.
Conjugation and Click Chemistry Approaches for Structural Expansion
Click chemistry describes a class of reactions that are rapid, efficient, and highly selective, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. researchgate.net This reaction forms a stable 1,2,3-triazole ring, which can link two different molecular fragments. nih.govnobelprize.org
To utilize click chemistry, a derivative of this compound bearing either a terminal alkyne or an azide (B81097) group must first be prepared. This can be achieved by modifying either the aromatic ring or the isopentyl side chain. For instance, an alkyne- or azide-containing alkyl halide could be used in the initial Williamson ether synthesis.
Once this "clickable" benzonitrile derivative is synthesized, it can be conjugated to a wide variety of other molecules (such as biomolecules, polymers, or fluorescent dyes) that have been functionalized with the complementary group (azide or alkyne, respectively). nih.gov This modular approach allows for the rapid assembly of complex, multifunctional molecular architectures. The resulting triazole linker is chemically robust and often serves as a bioisostere for the amide bond in medicinal chemistry applications. researchgate.net
Deuteration Strategies for Spectroscopic and Mechanistic Studies
Deuterium (B1214612) labeling, the selective replacement of hydrogen atoms with their heavier isotope deuterium (²H), is an invaluable tool for mechanistic studies and spectroscopic analysis. beilstein-archives.orgnih.gov Incorporating deuterium into the this compound structure can be accomplished through several methods.
Deuterated Starting Materials : The most direct approach is to use deuterated reagents during synthesis. For example, a deuterated version of isopentyl bromide could be used in the Williamson ether synthesis to label the alkoxy chain. Similarly, starting from a deuterated phenol (B47542) would introduce deuterium onto the aromatic ring.
H/D Exchange Reactions : Protons on an aromatic ring can sometimes be exchanged for deuterium using strong deuterated acids or bases at elevated temperatures, though this can lack regioselectivity.
The presence of deuterium alters the molecule's properties in ways that are useful for analysis. In mass spectrometry, the increase in mass is used to track the fate of molecules or their fragments. In infrared (IR) spectroscopy, the C-D vibrational frequency is significantly different from the C-H frequency, allowing for clear identification. aip.org In nuclear magnetic resonance (NMR) spectroscopy, the absence of a ¹H signal and the unique properties of the ²H nucleus aid in complex structure elucidation.
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-(isopentyloxy)benzonitrile. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to these vibrations.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the sharp, strong band corresponding to the C≡N (nitrile) stretching vibration, which is typically observed in the 2220-2230 cm⁻¹ region. The aromatic part of the molecule gives rise to several signals, including the C-H stretching vibrations of the benzene (B151609) ring, which appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region.
The aliphatic isopentyloxy group is also clearly identifiable. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the isopentyl chain are found in the region of 2850-2960 cm⁻¹. Furthermore, the C-O-C (ether) linkage is characterized by a strong, distinct stretching band, typically located in the 1250-1050 cm⁻¹ range.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 2225 | C≡N Stretch | Nitrile |
| ~ 3050-3100 | C-H Stretch | Aromatic |
| ~ 2870-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1605, 1580, 1500 | C=C Stretch | Aromatic Ring |
| ~ 1255 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~ 1170 | In-plane C-H Bending | Aromatic |
| ~ 1040 | Symmetric C-O-C Stretch | Aryl Ether |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
In the Raman spectrum of this compound, the nitrile (C≡N) stretch also provides a strong and easily identifiable band around 2225 cm⁻¹. The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. The aromatic C=C stretching vibrations are also observed in the 1600-1580 cm⁻¹ region, often as a distinct doublet. The aliphatic C-H stretching and bending modes of the isopentyl group are also present, though they may be less intense than in the FT-IR spectrum.
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 2225 | C≡N Stretch | Nitrile |
| ~ 1605 | C=C Stretch | Aromatic Ring |
| ~ 1580 | C=C Stretch | Aromatic Ring |
| ~ 1200 | C-O-C Stretch / C-C Stretch | Ether / Aliphatic |
| ~ 1000 | Ring Breathing | Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound provides a clear picture of the different types of protons and their connectivity. The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene ring, showing two distinct doublets. The two protons adjacent to the nitrile group are typically shifted downfield (to a higher ppm value) compared to the two protons adjacent to the isopentyloxy group, due to the electron-withdrawing nature of the nitrile.
The protons of the isopentyloxy chain are also clearly resolved. The two protons of the methylene group directly attached to the oxygen atom (-O-CH₂-) are the most downfield of the aliphatic signals, appearing as a triplet. The signals for the other protons in the isopentyl group—the methylene and methine protons, and the two terminal methyl groups—appear at characteristic upfield shifts, with their splitting patterns (multiplicities) confirming their neighboring protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.60 | Doublet | 2H | Aromatic protons ortho to -CN |
| ~ 6.95 | Doublet | 2H | Aromatic protons ortho to -O- |
| ~ 4.05 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~ 1.85 | Multiplet | 1H | -CH₂-CH -(CH₃)₂ |
| ~ 1.70 | Quartet | 2H | -O-CH₂-CH₂ -CH- |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The nitrile carbon (C≡N) is observed as a sharp signal in the 118-120 ppm range. The quaternary carbon of the benzene ring attached to the nitrile group is typically found around 104-106 ppm.
The other aromatic carbons also have characteristic chemical shifts. The carbon atom directly bonded to the oxygen of the ether linkage is the most downfield of the aromatic carbons, appearing around 162-164 ppm. The other aromatic carbons give signals in the typical aromatic region of 115-135 ppm. The carbon atoms of the isopentyl chain are observed at higher field (lower ppm values), with the -O-C H₂- carbon appearing around 67-69 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 163 | C -O (Aromatic) |
| ~ 134 | C -H (Aromatic, ortho to -CN) |
| ~ 119 | C ≡N |
| ~ 115 | C -H (Aromatic, ortho to -O-) |
| ~ 105 | C -CN (Aromatic) |
| ~ 68 | -O-C H₂- |
| ~ 38 | -O-CH₂-C H₂- |
| ~ 25 | -C H-(CH₃)₂ |
Beyond standard one-dimensional ¹H and ¹³C NMR, a variety of advanced NMR techniques can be employed to further characterize this compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons in the molecule, confirming the assignments made from the 1D spectra.
In the context of materials science, where this compound may be used in liquid crystal formulations, solid-state NMR techniques can provide valuable information about the molecular dynamics, orientation, and packing in the solid or liquid-crystalline phases. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state, offering insights into the conformational properties of the isopentyl chain and the orientation of the benzonitrile (B105546) core within a more ordered matrix. These advanced methods are crucial for understanding the structure-property relationships that govern the macroscopic behavior of materials incorporating this molecule.
Electronic Spectroscopy for Optoelectronic Properties
The electronic properties of this compound, which are crucial for its potential applications in optoelectronic devices, are primarily investigated through Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques probe the transitions between electronic energy levels within the molecule upon interaction with light.
UV-Vis spectroscopy is a fundamental technique used to identify the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For aromatic compounds like this compound, the most prominent transitions are typically π → π* transitions associated with the benzene ring.
The parent compound, benzonitrile, exhibits a primary absorption band around 224 nm and a weaker, secondary band at approximately 271 nm. The substitution of an isopentyloxy group at the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the alkoxy group, which extends the π-conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Representative UV-Vis Absorption Data for a Series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles
| Alkoxy Chain Length | Absorption Maximum (λmax) (nm) |
| Butoxy (m=4) | 337 |
| Hexyloxy (m=6) | 339 |
| Octyloxy (m=8) | 340 |
| Decyloxy (m=10) | 341 |
| Dodecyloxy (m=12) | 342 |
| Tetradecyloxy (m=14) | 343 |
Note: This data is for a related series of compounds and is presented to illustrate the general absorption characteristics of molecules containing the 4-alkoxybenzonitrile moiety within a larger conjugated system. rsc.org
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by the absorption of light. Molecules that fluoresce can be utilized in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).
Many benzonitrile derivatives are known to be fluorescent. The nature and position of substituents on the benzene ring can significantly influence the fluorescence quantum yield and the emission wavelength. For instance, compounds with electron-donating groups often exhibit enhanced fluorescence. It is therefore anticipated that this compound would exhibit luminescent properties.
Specific fluorescence data for this compound is not available in the reviewed literature. However, the aforementioned series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles are reported to be good blue-emitting materials, with emission bands in the range of 415–460 nm. rsc.org This suggests that the 4-alkoxybenzonitrile fragment contributes to the luminescent properties of these molecules.
Table 2: Representative Fluorescence Emission Data for a Series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles
| Alkoxy Chain Length | Emission Maximum (λem) (nm) |
| Butoxy (m=4) | 418 |
| Hexyloxy (m=6) | 422 |
| Octyloxy (m=8) | 425 |
| Decyloxy (m=10) | 428 |
| Dodecyloxy (m=12) | 430 |
| Tetradecyloxy (m=14) | 433 |
Note: This data is for a related series of compounds and is presented to illustrate the general luminescent characteristics of molecules containing the 4-alkoxybenzonitrile moiety within a larger conjugated system. rsc.org
X-ray Diffraction Studies for Solid-State Architecture
X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, it is possible to deduce the crystal structure, including the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a crystalline compound. To perform this analysis, a high-quality single crystal of the substance is required. The diffraction pattern from a single crystal consists of a set of discrete reflections, the intensities and positions of which are used to solve the crystal structure.
Table 3: Representative Crystallographic Data for 4-(2-(4-butyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.567(3) |
| b (Å) | 11.234(2) |
| c (Å) | 13.543(3) |
| β (°) | 109.34(3) |
| Volume (ų) | 2090.1(7) |
| Z | 4 |
Note: This data is for a related compound containing a butoxy chain and is presented to provide an example of the type of crystal structure that might be expected for similar 4-alkoxybenzonitrile derivatives. rsc.org
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" of the crystalline phase or phases present in the sample.
PXRD is particularly useful for identifying the crystalline form (polymorph) of a substance, assessing its purity, and studying phase transitions as a function of temperature or pressure. For many 4-alkoxybenzonitrile compounds, which are known to exhibit liquid crystalline behavior, variable-temperature PXRD is an essential tool for characterizing the different mesophases (e.g., nematic, smectic) that may form upon heating or cooling. rsc.org Each liquid crystalline phase will have a characteristic PXRD pattern.
Although no specific PXRD data for this compound has been found, it is a standard technique that would be employed to confirm the phase and purity of a synthesized batch of the compound. The PXRD pattern would consist of a series of peaks at specific 2θ values, which could be indexed to determine the unit cell parameters of the crystal lattice.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, providing a theoretical framework to understand its structure, stability, and reactivity. For 4-(isopentyloxy)benzonitrile, these computational methods can elucidate the electronic characteristics governed by the interplay between the electron-donating isopentyloxy group and the electron-withdrawing benzonitrile (B105546) moiety.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to find its most stable three-dimensional conformation. sphinxsai.comnih.gov This process minimizes the energy of the molecule, yielding precise theoretical values for bond lengths, bond angles, and dihedral angles that define its structure. sphinxsai.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values. Actual values would be determined by specific DFT calculations.)
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length | C≡N | 1.15 Å |
| Bond Length | C-O (Aromatic) | 1.36 Å |
| Bond Angle | C-C≡N | 179.5° |
| Bond Angle | C-O-C | 118.0° |
| Dihedral Angle | C(ar)-C(ar)-O-C | 178.0° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, defining its electrophilicity. youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the isopentyloxy group. In contrast, the LUMO would likely be concentrated on the electron-deficient benzonitrile portion, particularly the cyano group. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. organicchemistrydata.orgajchem-a.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com This analysis is fundamental to predicting how the molecule will behave in chemical reactions. youtube.com
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are hypothetical and would be derived from quantum chemical calculations.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. sphinxsai.com It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-donating effect of the isopentyloxy group and the electron-withdrawing nature of the nitrile group.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.
In the case of this compound, the MEP map would show a distinct region of high negative potential (red) around the nitrogen atom of the cyano group, due to its high electronegativity and lone pair of electrons. This identifies it as the primary site for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the alkyl chain, marking them as potential sites for nucleophilic interaction.
From the calculated HOMO and LUMO energies, several global quantum descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η).
These indices collectively provide a comprehensive profile of the molecule's stability and propensity to engage in various chemical reactions.
Table 3: Illustrative Quantum Descriptors of Reactivity (Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.)
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 6.50 |
| Electron Affinity (A) | -E(LUMO) | 1.25 |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.875 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.625 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.86 |
Molecular Modeling and Simulation
While quantum chemical calculations focus on the properties of a single, isolated molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the behavior of a large ensemble of molecules. nih.govchemrxiv.org An MD simulation of this compound would model the interactions between many of these molecules over time, providing insights into its bulk properties. stanford.edursc.org
Such simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients at different temperatures. chemrxiv.org They can also reveal detailed information about the local structure of the liquid phase, such as how the molecules orient themselves with respect to their neighbors. stanford.edu For instance, simulations could explore potential π-stacking interactions between the aromatic rings or dipole-dipole interactions involving the nitrile groups, which govern the condensed-phase behavior of the compound. chemrxiv.org These computational studies bridge the gap between single-molecule properties and the observable characteristics of the material in the real world. diva-portal.org
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
MD simulations of benzonitrile in a liquid state have been used to understand single-molecule and collective orientational relaxation. stanford.edu These studies have revealed the presence of local antiparallel configurations of benzonitrile molecules, driven by Coulombic interactions between the nitrile group and hydrogen atoms of adjacent molecules. stanford.edu For this compound, the flexible isopentyloxy chain would introduce additional conformational freedom. MD simulations could elucidate how this chain influences the packing and intermolecular interactions within a liquid or liquid crystalline phase. The simulations would involve calculating the potential energy of the system as a function of atomic coordinates and integrating Newton's equations of motion to track the trajectory of each atom over time. nih.gov
Key parameters that could be investigated for this compound using MD simulations include:
Conformational Preferences of the Isopentyloxy Chain: Analysis of dihedral angle distributions to identify the most stable conformations of the alkoxy chain.
Intermolecular Interactions: Calculation of radial distribution functions to understand the spatial arrangement of molecules and identify dominant interaction motifs, such as stacking of the benzene rings or interactions involving the nitrile group.
Dynamic Properties: Computation of time correlation functions to study rotational and translational diffusion, providing insights into the molecule's mobility.
These simulations are crucial for understanding how the molecular structure of this compound dictates its macroscopic properties, such as its behavior as a liquid crystal. aps.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of molecules with their physicochemical properties. nih.govnih.gov These models are valuable for predicting the properties of new or untested compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net
For this compound, QSPR models could be developed to predict a range of properties, including:
Boiling Point: The boiling point is influenced by factors such as molecular weight, polarity, and intermolecular forces.
Solubility: The solubility in different solvents can be predicted based on descriptors related to polarity and hydrogen bonding capacity.
Liquid Crystal Transition Temperatures: For liquid crystalline materials, QSPR can predict the temperatures of phase transitions, such as the transition from a crystalline solid to a nematic or smectic phase.
The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of compounds with known properties and similar structural features to this compound is compiled.
Descriptor Calculation: A variety of molecular descriptors, such as topological, electronic, and steric parameters, are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest. nih.gov
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external validation.
While specific QSPR models for this compound are not prominent in the literature, studies on other benzonitrile derivatives and aliphatic alcohols have demonstrated the utility of this approach. researchgate.netresearchgate.net For instance, QSPR models have been successfully used to predict the thermodynamic properties of monocarboxylic acids and the physicochemical properties of benzene derivatives. researchgate.net Such models could be adapted and applied to predict the properties of this compound and guide the design of new benzonitrile-based materials with tailored properties.
Structure-Property Relationship (SPR) Studies on Benzonitrile Derivatives
Structure-Property Relationship (SPR) studies investigate how the chemical structure of a molecule influences its physical and chemical properties. For benzonitrile derivatives, a key area of interest is the effect of substituents on their liquid crystalline and photophysical properties.
The isopentyloxy group in this compound is an important structural feature that significantly influences its properties. The length and branching of the alkoxy chain can affect:
Mesomorphic Behavior: In liquid crystals, the length of the alkoxy chain can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.comrsc.org Generally, as the alkoxy chain length increases, a greater number of mesophases may be observed, and the transition to the isotropic liquid phase occurs at a higher temperature. mdpi.com The presence of a lateral alkoxy chain can also influence the formation of ferroelectric nematic phases. nih.gov
Optical Properties: The electronic nature of the substituent at the para position of the benzonitrile ring can modulate the molecule's absorption and emission properties. The alkoxy group is an electron-donating group, which can influence the charge distribution within the molecule and affect its photophysical behavior.
Solubility and Other Physical Properties: The nonpolar isopentyloxy chain will increase the molecule's hydrophobicity, affecting its solubility in different solvents.
Studies on homologous series of alkoxy-substituted liquid crystals have shown that increasing the chain length can lead to changes in the dihedral angles of the molecular core, which in turn affects intermolecular interactions. orientjchem.org The table below summarizes the general trends observed in the properties of alkoxy-substituted benzonitriles with varying chain lengths.
| Property | Effect of Increasing Alkoxy Chain Length | Reference |
|---|---|---|
| Glass Transition Temperature | Decreases | researchgate.net |
| Clearing Point Temperature | Generally Increases | researchgate.net |
| Solid-State Fluorescence Quantum Yield | Increases | researchgate.net |
| Number of Mesophases | May Increase | mdpi.com |
These SPR studies are fundamental for the rational design of new benzonitrile-based materials with specific applications, such as in liquid crystal displays or as fluorescent probes.
Theoretical Photochemical Behavior Studies of Benzonitrile Frameworks
Theoretical studies on the photochemical behavior of the benzonitrile framework provide insights into the electronic excited states and potential reaction pathways upon absorption of light. While specific studies on this compound are scarce, research on related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) offers a foundational understanding. nih.govacs.org
Upon photoexcitation, benzonitrile derivatives can populate different electronic excited states, primarily the locally excited (LE) state and, in the presence of a suitable electron-donating group, a charge-transfer (CT) state. huji.ac.il The interplay between these states is highly dependent on the solvent polarity. acs.org
Key aspects of the theoretical photochemical behavior include:
Excited State Geometries: Computational methods can optimize the geometries of the molecule in its ground and excited states. For DMABN, the CT state is characterized by a twisted geometry of the dimethylamino group relative to the benzene ring. acs.org
Potential Energy Surfaces: Mapping the potential energy surfaces of the excited states helps to understand the pathways for relaxation, including fluorescence, internal conversion, and intersystem crossing.
Conical Intersections: These are points on the potential energy surface where two electronic states become degenerate, providing efficient pathways for non-radiative decay back to the ground state. nih.gov
Solvent Effects: The polarity of the solvent can significantly stabilize the charge-transfer state, leading to phenomena like dual fluorescence, where emission is observed from both the LE and CT states. acs.org
Theoretical calculations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption and emission spectra of these molecules. aanda.org For the benzonitrile framework, the lowest energy electronic transitions are typically of π-π* character. The presence of the isopentyloxy group, an electron-donating substituent, is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted benzonitrile. The excited-state dynamics, including isomerization and emission mechanisms, are influenced by such substitutions. rsc.org
Intermolecular Interactions and Supramolecular Chemistry
Fundamental Principles of Non-Covalent Interactions in Benzonitrile (B105546) Systems
The molecular structure of 4-(isopentyloxy)benzonitrile, featuring a polar nitrile group, an aromatic ring, and a flexible alkyl chain, allows for a variety of non-covalent interactions.
While the this compound molecule itself lacks a strong hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. libretexts.org In the presence of suitable donor molecules, such as water or alcohols, it can participate in hydrogen bonding. libretexts.org This interaction is crucial for its solubility in protic solvents.
The benzonitrile core of the molecule facilitates significant π-π stacking interactions, which are central to the formation of condensed phases. researchgate.net Theoretical calculations on the benzonitrile homodimer indicate that an anti-face-to-face stacked structure is the most stable configuration, with a significant interaction energy of -11.51 kcal/mol at a distance of 3.41 Å. researchgate.netbanglajol.info This strong attraction between aromatic rings contributes substantially to the cohesive energy of the solid and liquid crystalline phases.
Substituent effects in these stacking interactions are often governed by local, direct interactions rather than a general polarization of the entire π-system. acs.org The isopentyloxy group, while not directly electron-withdrawing or donating to the ring in the same way as smaller functional groups, influences the geometry and strength of these stacking interactions through steric effects. In similar molecules like 2-(Cyanomethoxy)benzonitrile, offset π-stacking is observed, where the aromatic rings are displaced relative to one another, a common motif that helps to minimize repulsive forces and maximize attraction. researchgate.net These aromatic interactions are a key driving force in the self-assembly of benzonitrile-containing liquid crystals. scirp.org
Table 1: Calculated Interaction Energies for Benzonitrile Dimer Configurations
| Dimer Configuration | Optimal Distance (Å) | Interaction Energy (kcal/mol) |
| Anti-face-to-face | 3.41 | -11.51 |
| Slipped-parallel | Not reported as most stable | - |
| T-shape | Not reported as most stable | - |
| Face-to-face | Not reported as most stable | - |
Data derived from theoretical calculations on the benzonitrile homodimer. researchgate.netbanglajol.info
The nitrile group imparts a strong dipole moment to the molecule, leading to significant dipole-dipole interactions that influence crystal packing. libretexts.orgacs.org In organic crystals, nitrile groups often arrange in an antiparallel fashion to optimize these electrostatic interactions. researchgate.net The combination of these dipole-dipole forces with the dispersion interactions of the aromatic ring and alkyl chain dictates the final, most energetically favorable packing arrangement in the crystal lattice.
Molecular Recognition and Host-Guest Systems
The specific non-covalent interactions exhibited by the benzonitrile moiety make it an interesting target for molecular recognition and a potential guest in supramolecular host-guest systems. nih.govmdpi.com
The design of synthetic hosts capable of selectively binding benzonitrile derivatives is an active area of research. Macrocyclic hosts such as pillar libretexts.orgarenes have shown a capacity to include neutral alkylnitrile guests within their cavities. acs.org The recognition process is driven by a combination of size/shape complementarity and non-covalent interactions, including C-H···π and van der Waals forces between the guest and the host's interior surface. Calix researchgate.netpyrroles have also been functionalized to recognize alkylnitriles concurrently with other interactions. acs.org The development of such host-guest systems relies on understanding the principles of supramolecular chemistry to create tailored cavities for specific guest molecules. thno.orgrsc.org
Table 2: Examples of Macrocyclic Hosts for Nitrile Recognition
| Host Type | Guest Type | Key Interactions |
| Pillar libretexts.orgarenes | Alkylnitriles | Host-guest inclusion, C-H···π, van der Waals |
| Calix researchgate.netpyrroles | Functionalized Alkylnitriles | Anion recognition, host-guest interactions |
Based on general capabilities of these host families. acs.org
Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. This technique relies on specific and directional non-covalent interactions to assemble two or more different molecules into a single crystal lattice. nih.gov Halogen bonding is a particularly robust and directional interaction used in this context. rsc.org
While the cyano nitrogen can act as a halogen bond acceptor, it is considered relatively weak compared to other acceptors like pyridines or carbonyl oxygens. oup.com However, in a system with a strong halogen bond donor, such as 1,4-diiodotetrafluorobenzene, and in the absence of stronger competing acceptors, the nitrile group of a molecule like this compound could participate in C-I···N halogen bonds. nih.govacs.org The success of co-crystallization depends on the careful selection of a co-former that presents complementary interaction sites, leading to a predictable and stable supramolecular assembly. nih.gov
Self-Assembly and Self-Organization Phenomena in Benzonitrile-Based Systems
The self-assembly of 4-alkoxybenzonitriles is primarily driven by the anisotropic nature of the molecule, which combines a polar cyano headgroup with a nonpolar alkoxy tail. This structure leads to a variety of non-covalent interactions that direct the formation of ordered assemblies.
The formation of ordered molecular architectures in 4-alkoxybenzonitrile systems is a hallmark of their physical chemistry, leading to the emergence of liquid crystalline phases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting a degree of molecular order. The type of liquid crystal phase is highly dependent on the length and shape of the alkyl chain.
For instance, in the homologous series of 4-alkoxybenzonitriles, shorter chain compounds may exhibit nematic phases, where the molecules show a long-range orientational order. As the alkyl chain length increases, smectic phases, which have both orientational and some degree of positional order in layers, become more prevalent. The branched nature of the isopentyl group in this compound would likely influence the stability and transition temperatures of these phases compared to a straight-chain pentoxy group.
The primary intermolecular interactions responsible for this self-assembly include:
Dipole-dipole interactions: The strong dipole moment of the nitrile group (-C≡N) is a key driver for the antiparallel alignment of molecules.
π-π stacking: The aromatic benzonitrile cores can stack on top of each other, contributing to the formation of columnar or layered structures. Research on related aromatic molecular crystals has shown that enhanced π–π stacking interactions can facilitate rapid electron and ion transport. rsc.org
The table below illustrates the phase transitions observed in a related series of 4-alkoxybiphenylcarbonitriles, which are structurally similar to 4-alkoxybenzonitriles and are well-studied liquid crystals. This data provides insight into the types of ordered phases that could be expected.
| Compound | Alkoxy Chain | Crystal to Smectic A Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 8OCB | Octyloxy | 52.86 | 66.65 | 79.10 |
| Data for 4′-Octyloxy-4-biphenylcarbonitrile (8OCB), a compound with a similar molecular architecture. ossila.com |
The ability of benzonitrile derivatives to self-assemble into ordered structures allows for the engineering of functional supramolecular assemblies. By modifying the molecular structure, it is possible to tune the properties of the resulting material for specific applications.
For example, the incorporation of benzonitrile-based compounds into polymer matrices can induce specific alignments and ordering. In organic electronics, the liquid crystalline phases of compounds like 4-alkoxybenzonitriles can be used as templates to direct the crystallization of semiconducting polymers, thereby enhancing charge carrier mobility. ossila.com
Furthermore, the responsiveness of these supramolecular assemblies to external stimuli such as temperature, electric fields, or light forms the basis of many technologies. The most prominent example is the use of nematic liquid crystals in liquid-crystal displays (LCDs), where an electric field is used to switch the orientation of the liquid crystal molecules and modulate the passage of light. wikipedia.org
The design of functional supramolecular assemblies also relies on the precise control of intermolecular interactions. For instance, the introduction of hydrogen bonding moieties can lead to the formation of robust, extended networks. While this compound itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the nitrogen atom of the nitrile group. This allows for co-crystallization with other molecules that are strong hydrogen bond donors, leading to the formation of complex, multi-component assemblies with programmed architectures. The interplay of hydrogen bonding and π-π stacking is a powerful tool in crystal engineering and the design of materials with desired properties. rsc.orgnih.gov
Applications in Advanced Materials Science and Engineering
Liquid Crystalline Materials Development
Design and Synthesis of Mesogenic Benzonitrile (B105546) Derivatives
The synthesis of 4-(Isopentyloxy)benzonitrile, while not explicitly detailed in dedicated studies, can be inferred from standard organic chemistry principles. A common and effective method for preparing such ether-linked benzonitrile compounds is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halide by an alkoxide.
Specifically, the synthesis would likely proceed by reacting 4-cyanophenol with isopentyl bromide (1-bromo-3-methylbutane) in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The base deprotonates the hydroxyl group of the 4-cyanophenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the isopentyl bromide to form the desired ether linkage.
The general reaction is as follows:
Step 1: Deprotonation of 4-cyanophenol:
4-cyanophenol + K₂CO₃ → Potassium 4-cyanophenoxide + KHCO₃
Step 2: Nucleophilic substitution:
Potassium 4-cyanophenoxide + Isopentyl bromide → this compound + KBr
This synthetic route is versatile and is commonly employed for the preparation of a wide range of alkoxybenzonitrile derivatives for liquid crystal research. The purification of the final product would typically be achieved through recrystallization or column chromatography.
Nematic and Columnar Mesophase Investigations
There is a significant lack of specific experimental data on the mesophase behavior of this compound. Homologous series of 4-n-alkoxybenzonitriles have been extensively studied and are known to exhibit nematic and, for longer chain lengths, smectic mesophases. The presence of the terminal cyano group introduces a strong dipole moment, which promotes the parallel alignment necessary for the formation of a nematic phase.
It is plausible to hypothesize that this compound would exhibit a nematic phase. However, without experimental data from techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM), crucial parameters like transition temperatures, enthalpy changes, and the specific type of mesophase cannot be confirmed. There are no available studies investigating the potential for this compound to form columnar mesophases, which are typically associated with disc-shaped molecules rather than the rod-like structure of this compound.
Electro-Optical Properties of Liquid Crystalline Benzonitriles
The electro-optical properties of liquid crystals containing this compound have not been specifically reported. For the broader class of 4-alkoxybenzonitriles, the strong positive dielectric anisotropy, a result of the large dipole moment of the nitrile group along the molecular axis, is a key characteristic. This property is fundamental to their application in display technologies, as it allows for the switching of the liquid crystal director in an electric field.
Key electro-optical parameters that would need to be experimentally determined for this compound include:
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel and perpendicular to the molecular director.
Birefringence (Δn): The difference between the refractive indices for light polarized parallel and perpendicular to the molecular director.
Elastic Constants: These constants (splay, twist, and bend) describe the energy required to deform the liquid crystal director.
Viscosity: This affects the response time of the liquid crystal to an applied electric field.
Without dedicated experimental investigation, any discussion of the specific electro-optical properties of this compound remains speculative.
Optoelectronic Materials Research
The potential application of this compound in optoelectronic materials is an area that is currently unexplored in the scientific literature.
Organic Photovoltaics (OPVs) and Solar Cell Materials
There are no published research articles that specifically mention the use of this compound in organic photovoltaic devices. The development of organic solar cells often involves the design of donor and acceptor materials with specific electronic and morphological properties. While benzonitrile-containing molecules have been investigated as components in materials for OPVs, the role of this compound in this context has not been explored. Its electronic properties, such as its HOMO and LUMO energy levels, would need to be determined to assess its potential as either a donor, acceptor, or interfacial layer component in an OPV device.
Future Research Directions and Interdisciplinary Prospects
Integration with Nanomaterials for Hybrid Systems
The amalgamation of 4-(isopentyloxy)benzonitrile with various nanomaterials is a burgeoning area of research that promises to yield hybrid systems with synergistic and enhanced functionalities. The liquid crystalline properties inherent to many benzonitrile (B105546) derivatives suggest that this compound could serve as a versatile host matrix for a range of nanoparticles, including quantum dots, carbon nanotubes, and metallic nanoparticles. The orientation of the liquid crystal phase can be used to control the spatial arrangement of the embedded nanomaterials, leading to anisotropic properties that are highly desirable for optical and electronic applications.
Future investigations could focus on the development of advanced nanocomposites where the alignment of this compound molecules, influenced by external electric or magnetic fields, dictates the collective behavior of the incorporated nanoparticles. This could lead to the creation of tunable metamaterials with on-demand optical or electronic switching capabilities. Furthermore, the interaction between the nitrile group of the molecule and the surface of the nanomaterials could be exploited to create stable and well-dispersed systems, overcoming common challenges in nanocomposite fabrication. Research in this area will likely involve a combination of experimental techniques, such as polarized optical microscopy, X-ray scattering, and transmission electron microscopy, to characterize the morphology and properties of these hybrid systems.
Advanced Computational Design of Next-Generation Materials
Computational modeling and simulation are poised to play a pivotal role in accelerating the discovery and design of next-generation materials based on this compound. Molecular dynamics and density functional theory simulations can provide fundamental insights into the structure-property relationships of this compound and its derivatives. By simulating the molecular interactions and self-assembly behavior of this compound, researchers can predict its liquid crystalline phases and their response to external stimuli. nih.govworldscientific.comrochester.edubristol.ac.ukclaudiozannoni.it
A key area for future computational work will be the in-silico design of novel molecules with optimized properties. By systematically modifying the alkyl chain length, introducing different functional groups to the benzene (B151609) ring, or exploring alternative molecular cores, computational screening can identify promising candidates for specific applications. For instance, simulations could guide the design of new liquid crystals with enhanced dielectric anisotropy for low-power display technologies or with tailored optical properties for advanced sensors. The use of machine learning and artificial intelligence, trained on experimental and computational data, could further expedite this design process, enabling the rapid exploration of a vast chemical space.
Exploration in Sustainable Chemistry and Energy Applications
The principles of green chemistry offer a framework for the environmentally benign synthesis and application of this compound. wjpmr.com Future research will likely focus on developing synthetic routes that utilize renewable starting materials, employ catalytic methods to minimize waste, and use greener solvents. researchgate.netsemanticscholar.org For example, exploring biocatalytic routes or flow chemistry processes could lead to more sustainable and efficient production methods.
In the realm of energy applications, the electronic properties of benzonitrile derivatives suggest their potential use in various devices. nbinno.com The high polarity of the nitrile group could be advantageous for applications in energy storage, such as in the formulation of electrolytes for batteries or supercapacitors. The ability of benzonitrile compounds to stabilize electrolytes and improve their performance is an active area of research. researchgate.net Furthermore, the potential for this compound to form self-assembling monolayers on electrode surfaces could be investigated for its role in enhancing charge transfer and device stability in organic solar cells or organic light-emitting diodes (OLEDs). researchgate.net The development of such applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and device engineering.
Q & A
Q. What are the recommended synthetic routes for 4-(Isopentyloxy)benzonitrile in academic research?
A common approach involves nucleophilic aromatic substitution (SNAr), where 4-hydroxybenzonitrile reacts with isopentyl bromide under basic conditions (e.g., K₂CO₃ or NaH in DMF). Alternative methods include Ullmann coupling or Mitsunobu reactions for ether formation. Reaction optimization should focus on temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF or DMSO) to minimize side reactions such as nitrile hydrolysis .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the isopentyloxy group (δ ~1.0–1.7 ppm for methyl/methylene protons) and nitrile functionality (no proton signal but visible in ¹³C at ~115–120 ppm).
- IR Spectroscopy : Detect the nitrile stretch (~2220–2240 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with computational predictions (e.g., ACD/Labs Percepta) .
Q. What are the common side reactions encountered during synthesis?
Potential side reactions include:
- Hydrolysis of the nitrile group to carboxylic acid under prolonged acidic/basic conditions.
- Elimination of the isopentyloxy group under high-temperature or strongly acidic conditions.
- Oxidation of the isopentyl chain in the presence of oxidizing agents. Monitor reaction progress via TLC or HPLC to mitigate these issues .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-donating nature of the isopentyloxy group, which activates the aromatic ring toward electrophilic substitution. Molecular dynamics simulations may predict steric hindrance during coupling reactions (e.g., Suzuki-Miyaura). Tools like AI-powered synthesis planners (e.g., Reaxys, Pistachio) can suggest feasible reaction pathways .
Q. How to resolve discrepancies in reported reaction yields when using this compound as a precursor?
Contradictions often arise from:
- Purity : Use HPLC or GC-MS to confirm starting material purity (>98%).
- Catalyst selection : Compare palladium vs. nickel catalysts in cross-coupling reactions (e.g., Ni-catalyzed methods may reduce costs but require stricter oxygen-free conditions).
- Solvent effects : Test solvent polarity (e.g., THF vs. DMF) to optimize reaction kinetics. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables .
Q. What strategies are effective in optimizing purification from complex mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Employ ethanol/water mixtures for high-purity crystals.
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation. Validate purity via melting point analysis and NMR .
Q. How does the electronic nature of the isopentyloxy substituent influence electrochemical properties?
The electron-donating isopentyloxy group increases electron density on the aromatic ring, lowering reduction potentials in cyclic voltammetry (CV) experiments. This can enhance charge-transfer interactions in materials science applications (e.g., organic semiconductors). Compare with methoxy or hydroxyl analogs to isolate substituent effects .
Safety and Handling
Q. What are the key safety considerations when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
- Decomposition Risks : Thermal degradation may release hydrogen cyanide (HCN) or nitrogen oxides (NOx). Avoid open flames and store in airtight containers.
- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaHCO₃) and adsorb with inert materials (vermiculite). Dispose of waste per EPA/OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
